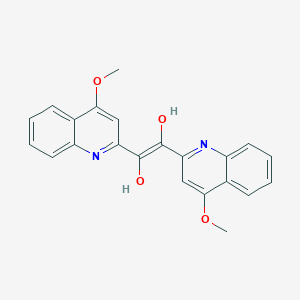silane CAS No. 66535-70-4](/img/structure/B14479404.png)
[(1,3-Diphenoxypropan-2-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Diphenoxypropan-2-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a 1,3-diphenoxypropan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenoxypropan-2-yl)oxysilane typically involves the reaction of 1,3-diphenoxypropan-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
1,3-Diphenoxypropan-2-ol+Trimethylchlorosilane→(1,3-Diphenoxypropan-2-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (1,3-Diphenoxypropan-2-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Diphenoxypropan-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane hydrides.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(1,3-Diphenoxypropan-2-yl)oxysilane has several applications in scientific research:
Biology: Investigated for its potential as a protective group in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which (1,3-Diphenoxypropan-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can undergo hydrolysis to form silanols, which can further react with other functional groups. This reactivity is exploited in organic synthesis and materials science to create complex molecular architectures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A commonly used silane reagent in organic synthesis.
Dimethylphenylsilane: Another organosilicon compound with different reactivity due to the presence of a phenyl group.
Trimethylsilyl trifluoromethanesulfonate: Known for its use in silylation reactions.
Uniqueness
(1,3-Diphenoxypropan-2-yl)oxysilane is unique due to the presence of the 1,3-diphenoxypropan-2-yl moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.
Propriétés
Numéro CAS |
66535-70-4 |
|---|---|
Formule moléculaire |
C18H24O3Si |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1,3-diphenoxypropan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C18H24O3Si/c1-22(2,3)21-18(14-19-16-10-6-4-7-11-16)15-20-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 |
Clé InChI |
YDEAPGBPBICYFP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(COC1=CC=CC=C1)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


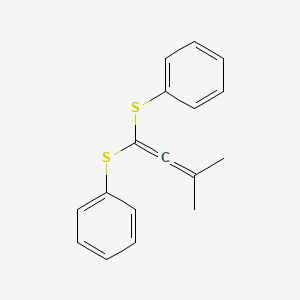
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
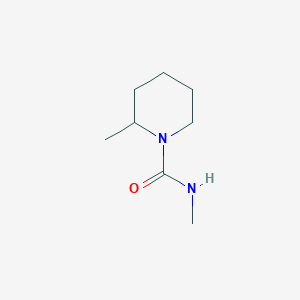
![1-Methyl-1-[(naphthalen-2-yl)oxy]naphthalen-2(1H)-one](/img/structure/B14479339.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
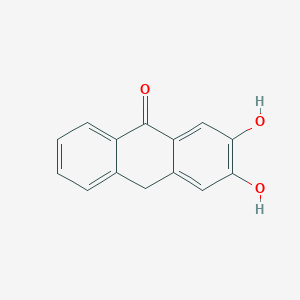
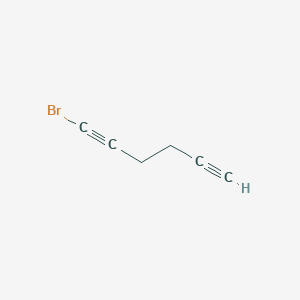
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
